![molecular formula C21H24N2O B2990802 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylpropanamide CAS No. 1396803-41-0](/img/structure/B2990802.png)
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylpropanamide
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Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylpropanamide is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is also known as J147 and has been shown to have neuroprotective effects in various preclinical models of neurodegenerative diseases.
Scientific Research Applications
- Background : Due to the increasing incidence of microbial resistance, there’s a critical need for novel antimicrobial drugs. 1,2,3-triazoles, including derivatives like our compound, have gained attention due to their stability, hydrogen bonding ability, and biocompatibility .
- Application : The synthesized compound shows moderate to excellent antimicrobial activity against various strains, including S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae. Notably, compound 7o exhibits substantial potency against most tested microbes .
Antimicrobial Activity
properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-23(18-20-12-6-3-7-13-20)17-9-8-16-22-21(24)15-14-19-10-4-2-5-11-19/h2-7,10-13H,14-18H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOICOYRELXXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)CCC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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